

A Meta-Analysis of Ergotamine Efficacy in the Treatment of Acute Migraine

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Compound of Interest

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analytical overview of the efficacy of ergotamine for the acute treatment of migraine. It compares its performance against other common therapeutic alternatives, supported by data from systematic reviews and randomized controlled trials. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an evidence-based understanding of ergotamine's role in the current treatment landscape for migraine.

Data Summary

The following tables summarize the quantitative data on the efficacy of ergotamine and its comparators in the acute treatment of migraine. The data is compiled from multiple systematic reviews and meta-analyses.

Table 1: Efficacy of Ergotamine and Comparators for 2-Hour Pain Relief

Treatment Group	Comparator	Odds Ratio (OR) / Response Rate	Citation
Triptans	Ibuprofen	~5 times more effective (OR 4.8)	[1]
Ergots	Ibuprofen	~3 times more effective (OR 3.02)	[1]
Anti-emetics	Ibuprofen	~2.7 times more effective (OR 2.67)	[1]
Opioids	Ibuprofen	~2.5 times more effective (OR 2.49)	[1]
NSAIDs (other than ibuprofen)	Ibuprofen	~2 times more effective (OR 1.94)	[1]
Combination Analgesics (e.g., Acetaminophen/Aspirin/Caffeine)	Ibuprofen	1.69	[1]
Acetaminophen	Ibuprofen	0.83	[1]
Standard Dose Triptans	Placebo	42% to 76% response rate	[2]
Ergots	Placebo	38% response rate	[2]
NSAIDs, ASA, and Acetaminophen	Placebo	46% to 52% response rate	[2]
Ergotamine + Caffeine (Suppository)	Sumatriptan 25mg (Suppository)	73% vs 63% response rate	[3][4]
Oral Sumatriptan 100mg	Oral Ergotamine + Caffeine	66% vs 48% headache relief	
Oral Eletriptan 40mg	Oral Ergotamine + Caffeine	54% vs 33% headache relief	

Oral Rizatriptan 10mg	Oral Ergotamine + Caffeine	76% vs 47% headache relief	[5]
Rectal Ergotamine 2mg	Rectal Sumatriptan 25mg	73% vs 63% headache relief at 2 hours	
Ketoprofen 100mg (Suppository)	Ergotamine 2mg (Suppository)	Superior in reducing pain severity	

Table 2: Sustained Pain Relief and Recurrence

Treatment Group	Comparator	Outcome	Citation
Ergotamine	Sumatriptan	More effective in sustained pain relief with less recurrence	[6]
Ergotamine + Caffeine (Suppository)	Sumatriptan (Suppository)	Headache recurrence: 11% vs 22%	[3]

Table 3: Adverse Events

Treatment Group	Comparator	Notable Adverse Events	Citation
Dihydroergotamine	Triptan Monotherapy	Worse outcomes for nausea/vomiting freedom	[3]
Ergotamine	General	Nausea and vomiting are major clinical disadvantages	
Ergotamine	Higher risk of medication-overuse headache		

Experimental Protocols

The methodologies of the randomized controlled trials (RCTs) assessing the efficacy of acute migraine treatments are standardized by the International Headache Society (IHS) Clinical Trials Standing Committee. The key elements of these protocols are outlined below.

Study Design:

- **Randomized, Double-Blind, Placebo-Controlled:** The gold standard for phase II and III efficacy trials is a double-blind design where neither the participant nor the investigator knows the assigned treatment. A placebo control is essential for establishing efficacy.
- **Parallel-Group or Crossover Design:** Both designs are utilized. Parallel-group studies compare different treatment groups, while crossover designs allow each patient to receive multiple treatments at different times, which can be useful for assessing patient preference.

Subject Selection:

- **Diagnosis:** Participants must meet the diagnostic criteria for migraine as defined by the most current version of the International Classification of Headache Disorders (ICHD).
- **Headache Frequency:** Patients typically have a history of a specified number of migraine attacks per month.
- **Exclusion Criteria:** Patients with medication overuse headache or chronic migraine (≥ 15 headache days per month) are generally excluded from trials of acute treatments.

Treatment Administration:

- **Timing:** The protocol specifies when the medication should be taken, which is often when the headache pain reaches a moderate or severe intensity.
- **Dosage:** Dose-response relationships are typically established in earlier phase trials. Comparative trials should use effective doses of the established drug.

Outcome Measures:

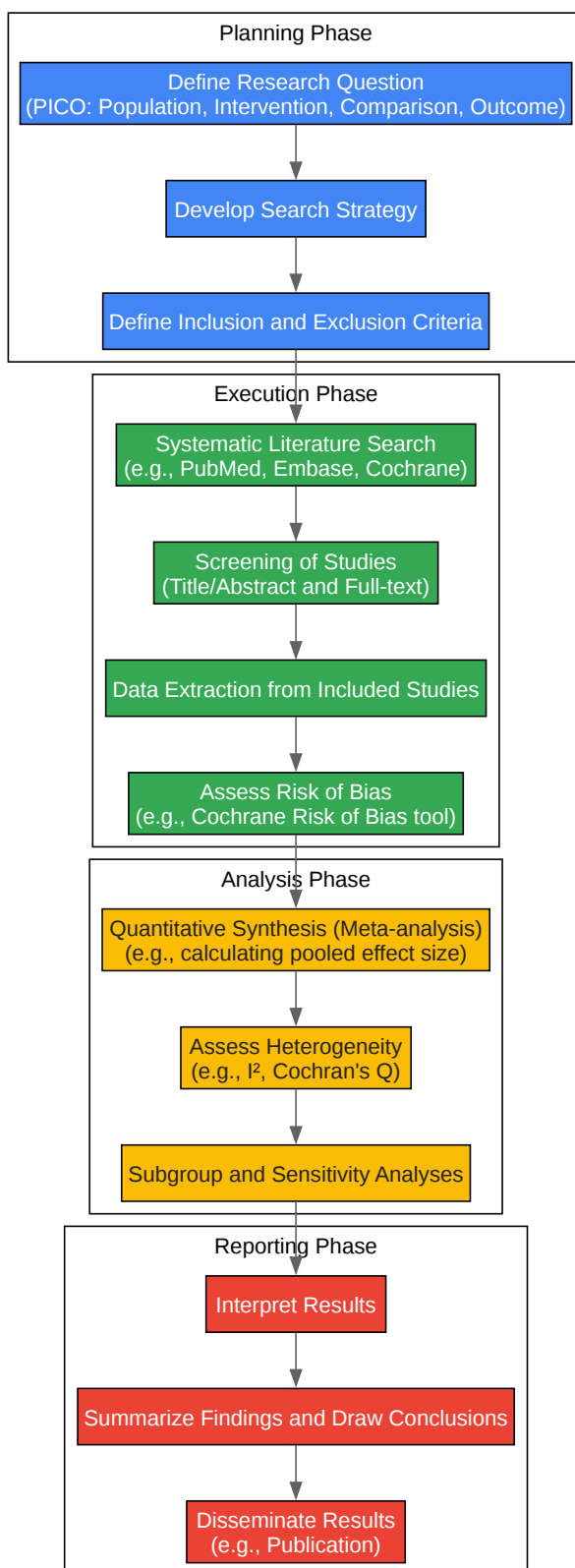
- **Primary Endpoint:** The most common primary endpoint is pain-free at 2 hours post-dose. Another frequently used primary endpoint is headache relief at 2 hours, defined as a reduction in headache severity from moderate or severe to mild or none.
- **Secondary Endpoints:** These often include:
 - Sustained pain-free or sustained headache relief from 2 to 24 hours.
 - Absence of associated symptoms (nausea, photophobia, phonophobia) at 2 hours.
 - Use of rescue medication.
 - Patient's global rating of the treatment.
- **Data Collection:** An electronic diary is recommended for patients to record the timing of treatment, pain intensity, and other endpoints in real-time.

Statistical Analysis:

- **Intention-to-Treat (ITT) Analysis:** Data from all randomized patients are analyzed according to their assigned treatment group, regardless of whether they completed the study or adhered to the protocol.
- **Primary Objective:** The primary analysis is typically focused on the effect of the treatment on the first migraine attack.

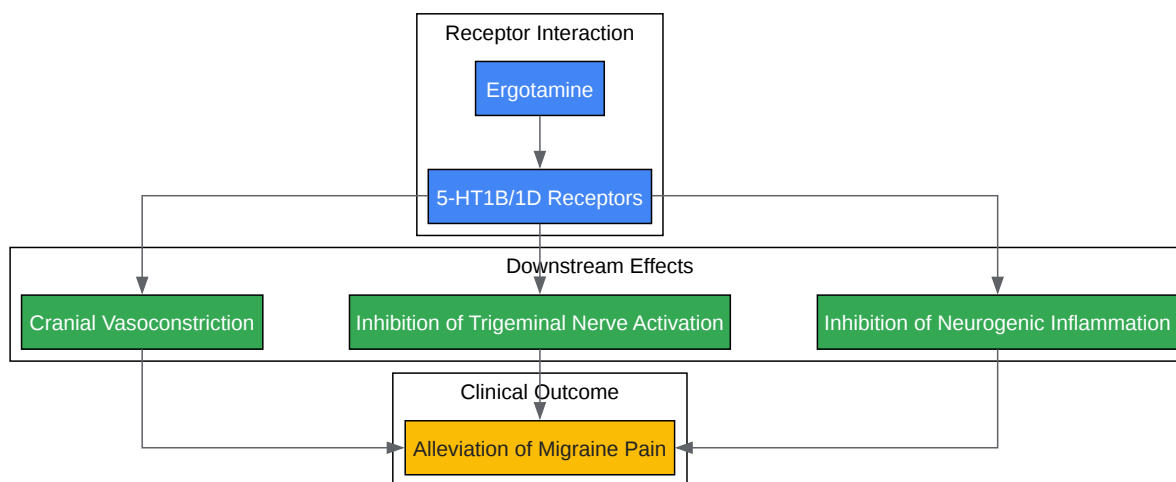
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to this meta-analysis.



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Caption: Workflow of a systematic review and meta-analysis.



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Caption: Simplified signaling pathway of ergotamine in migraine.

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